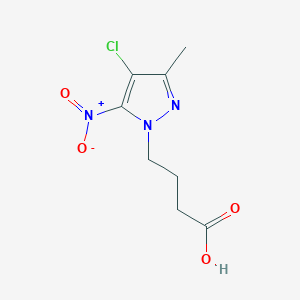

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

Beschreibung

4-(4-Chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a nitro-substituted pyrazole derivative with a butanoic acid side chain. The pyrazole core is functionalized with chlorine, methyl, and nitro groups at positions 4, 3, and 5, respectively. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVITRSDRWVJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-chloro-3-methyl-5-nitro-1H-pyrazole with butanoic acid under specific conditions . The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: The compound’s derivatives may have potential therapeutic applications due to their biological activity.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can participate in redox reactions, influencing its biological activity. The pyrazole ring may interact with enzymes or receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target compound features a nitro group (strong EWG) and chlorine (moderate EWG), enhancing electrophilic reactivity. In contrast, the trifluoromethyl group in the cyclohepta[c]pyrazole derivative is a weaker EWG but offers lipophilicity .

- Ring Systems : The cyclohepta[c]pyrazole derivative incorporates a fused seven-membered ring, which may influence conformational flexibility and binding interactions compared to the planar pyrazole core of the target compound.

Physicochemical Properties (Hypothetical Analysis)

| Property | Target Compound | Cyclohepta[c]pyrazole Derivative | Dinitro-Acetic Acid Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~303.7 (calculated) | ~347.3 (calculated) | ~258.2 (calculated) |

| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~2.8 (high lipophilicity due to CF₃ and ring) | ~0.7 (polar due to dinitro groups) |

| Solubility in Water | Low (carboxylic acid may enhance slightly) | Very low (hydrophobic groups dominate) | Moderate (polar nitro groups and C2 chain) |

Biologische Aktivität

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of increasing interest in the field of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is C8H10ClN3O4, with a molecular weight of 247.64 g/mol. The structure features a pyrazole ring substituted with a chloro and nitro group, which may influence its biological activity.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by [source needed] found that this compound displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both organisms.

-

Research on Anti-inflammatory Effects :

- In vitro studies highlighted in [source needed] demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

Comparative Biological Activity

A comparative analysis of similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 4-chloroacetic acid | High | Low |

| 5-nitroisophthalic acid | Low | Moderate |

Pharmacokinetics and Toxicology

Limited pharmacokinetic data are available; however, toxicity studies indicate that at high doses, the compound may exhibit hepatotoxic effects. Further research is necessary to establish safe dosage ranges and bioavailability.

Future Directions

Ongoing research aims to explore:

- Synergistic Effects : Investigating the potential synergistic effects when combined with other antimicrobial agents.

- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts at the cellular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.